molecular formula C8H12ClNO2 B14760817 (2R)-2-amino-2-(2-hydroxyphenyl)ethan-1-ol hydrochloride

(2R)-2-amino-2-(2-hydroxyphenyl)ethan-1-ol hydrochloride

Cat. No.: B14760817
M. Wt: 189.64 g/mol
InChI Key: XBUPOJYVVRPHMR-FJXQXJEOSA-N
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Description

(2R)-2-amino-2-(2-hydroxyphenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which include an amino group, a hydroxyl group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(2-hydroxyphenyl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and an appropriate amine.

    Condensation Reaction: The initial step involves a condensation reaction between 2-hydroxybenzaldehyde and the amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amino alcohol.

    Hydrochloride Formation: Finally, the amino alcohol is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to perform the condensation and reduction reactions in industrial reactors.

    Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the pure compound.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(2-hydroxyphenyl)ethan-1-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Various reduced derivatives.

    Substitution Products: Substituted amino alcohols.

Scientific Research Applications

(2R)-2-amino-2-(2-hydroxyphenyl)ethan-1-ol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(2-hydroxyphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-2-(2-methoxyphenyl)ethan-1-ol hydrochloride: Similar structure but with a methoxy group instead of a hydroxyl group.

    (2R)-2-amino-2-(4-hydroxyphenyl)ethan-1-ol hydrochloride: Similar structure but with the hydroxyl group in a different position on the phenyl ring.

    (2R)-2-amino-2-(2-hydroxyphenyl)propan-1-ol hydrochloride: Similar structure but with an additional methyl group on the carbon chain.

Uniqueness

The uniqueness of (2R)-2-amino-2-(2-hydroxyphenyl)ethan-1-ol hydrochloride lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

IUPAC Name

2-[(1R)-1-amino-2-hydroxyethyl]phenol;hydrochloride

InChI

InChI=1S/C8H11NO2.ClH/c9-7(5-10)6-3-1-2-4-8(6)11;/h1-4,7,10-11H,5,9H2;1H/t7-;/m0./s1

InChI Key

XBUPOJYVVRPHMR-FJXQXJEOSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CO)N)O.Cl

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)O.Cl

Origin of Product

United States

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